molecular formula C8H15NO4S B1583394 N-Acetyl-S-(3-hydroxypropyl)cysteine CAS No. 23127-40-4

N-Acetyl-S-(3-hydroxypropyl)cysteine

Cat. No.: B1583394
CAS No.: 23127-40-4
M. Wt: 221.28 g/mol
InChI Key: FMWPQZPFBAHHMB-ZETCQYMHSA-N
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Description

N-Acetyl-S-(3-hydroxypropyl)cysteine is a compound with the molecular formula C8H15NO4S It is a derivative of cysteine, an amino acid, and is characterized by the presence of an acetyl group and a hydroxypropyl group attached to the sulfur atom of cysteine

Mechanism of Action

Target of Action

N-Acetyl-S-(3-hydroxypropyl)cysteine is a metabolite of acrolein . Acrolein is a respiratory irritant formed during combustion and found in tobacco smoke . The primary targets of this compound are likely to be the same biological systems affected by acrolein.

Mode of Action

It is produced via reduction of the aldehyde group of s-(3-oxopropyl)-n-acetyl cysteine . This suggests that it may interact with its targets through a similar mechanism, possibly involving redox reactions or other types of chemical transformations.

Biochemical Pathways

This compound is involved in the metabolic pathways related to acrolein. It is a product of the metabolism of acrolein, which suggests that it may affect the same biochemical pathways . .

Pharmacokinetics

It is known to be a urinary metabolite of acrolein , which suggests that it is excreted from the body through the urine. This could have implications for its bioavailability and distribution within the body.

Result of Action

For example, acrolein is known to cause respiratory irritation, suggesting that this compound may have similar effects .

Action Environment

The action of this compound may be influenced by various environmental factors. For example, its production is linked to exposure to acrolein, which is found in tobacco smoke and products of combustion . Therefore, smoking and exposure to certain types of air pollution could potentially increase levels of this compound in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-S-(3-hydroxypropyl)cysteine can be synthesized through the reaction of cysteine with 3-chloropropanol in the presence of a base, followed by acetylation. The reaction typically involves the following steps:

    Reaction of cysteine with 3-chloropropanol: This step involves the nucleophilic substitution of the thiol group of cysteine with 3-chloropropanol to form S-(3-hydroxypropyl)cysteine.

    Acetylation: The resulting S-(3-hydroxypropyl)cysteine is then acetylated using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(3-hydroxypropyl)cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The hydroxypropyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: The corresponding thiol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-Acetyl-S-(3-hydroxypropyl)cysteine has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the reactivity of thiol groups and their derivatives.

    Biology: The compound is studied for its role in detoxification processes, particularly in the formation of mercapturic acids which are excreted in urine.

    Medicine: It is investigated for its potential therapeutic effects, including its antioxidant properties and its role in mitigating oxidative stress.

    Industry: The compound is used in the synthesis of various pharmaceuticals and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-S-(benzyl)-L-cysteine
  • N-Acetyl-S-(n-propyl)-L-cysteine
  • N-Acetyl-S-(2-carbamoylethyl)-L-cysteine
  • N-Acetyl-S-(2-cyanoethyl)-L-cysteine

Uniqueness

N-Acetyl-S-(3-hydroxypropyl)cysteine is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature influences its solubility, reactivity, and biological activity, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

(2R)-2-acetamido-3-(3-hydroxypropylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h7,10H,2-5H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWPQZPFBAHHMB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904325
Record name S-(3-Hydroxypropyl)cysteine N-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23127-40-4
Record name S-(3-Hydroxypropyl)cysteine N-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023127404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(3-Hydroxypropyl)cysteine N-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-S-(3-HYDROXYPROPYL)CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFU3149V95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-Acetyl-S-(3-hydroxypropyl)cysteine (3-HPMA) as a research subject?

A: 3-HPMA serves as a valuable biomarker for exposure to certain environmental and industrial chemicals. Its presence in urine indicates the body's attempt to detoxify compounds like acrolein [] and 1,3-dibromopropane [] through conjugation with glutathione.

Q2: How is 3-HPMA formed in the body?

A: Research suggests multiple pathways for 3-HPMA formation. One pathway involves the metabolism of 1,3-dibromopropane, where it undergoes oxidation to form β-bromolactic acid and conjugation with cysteine to yield S-(3-hydroxypropyl)cysteine, which is further acetylated to 3-HPMA []. Another pathway involves the metabolism of acrolein. Acrolein reacts with glutathione, undergoes further transformations, and is ultimately excreted as 3-HPMA [].

Q3: What insights did the study on 1,2-dibromo-3-chloropropane (DBCP) provide about 3-HPMA formation?

A: The DBCP study identified 3-HPMA as a potential marker metabolite for 2-bromoacrolein (2-BA) or its precursors []. This study highlighted the role of cytochrome P450 in 3-HPMA formation, where it catalyzes the formation of 2-BA from DBCP. Subsequent glutathione conjugation with 2-BA leads to the formation of 3-HPMA []. This research underscores the complexity of metabolic pathways that can lead to 3-HPMA.

Q4: Why is the quantification of 3-HPMA in urine important?

A: Accurately measuring 3-HPMA levels in urine helps estimate exposure to hazardous chemicals like acrolein []. For instance, one study analyzed urine samples from volunteers after consuming potato crisps, a food known to contain acrolein. The results showed significantly higher 3-HPMA excretion compared to other mercapturic acids studied, indicating a higher exposure to acrolein from this single meal []. This finding highlights the importance of 3-HPMA analysis in assessing exposure to potentially harmful compounds.

Q5: What analytical techniques are used to measure 3-HPMA in urine?

A: Researchers utilize highly sensitive methods like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify 3-HPMA levels in urine samples [, ]. This technique allows for the separation and detection of 3-HPMA from other urinary components, enabling precise measurement even at low concentrations.

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